molecular formula C8H7BrClNO B1581725 N-(4-Bromo-2-chlorophenyl)acetamide CAS No. 3460-23-9

N-(4-Bromo-2-chlorophenyl)acetamide

Cat. No. B1581725
CAS RN: 3460-23-9
M. Wt: 248.5 g/mol
InChI Key: MITWNEIUIPGZKR-UHFFFAOYSA-N
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Description

“N-(4-Bromo-2-chlorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrClNO . It is also known as “4’-Bromo-2’-chloroacetanilide” and is used as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “N-(4-Bromo-2-chlorophenyl)acetamide” can be represented by the SMILES string CC(=O)NC1=CC=C(Br)C=C1Cl . This indicates that the molecule consists of an acetamide group (CC(=O)N) attached to a phenyl ring with bromine and chlorine substitutions at the 4th and 2nd positions respectively .


Physical And Chemical Properties Analysis

“N-(4-Bromo-2-chlorophenyl)acetamide” appears as white to cream crystals or powder . It has a melting point of 150.0-157.0°C . It is soluble in hot methanol .

Scientific Research Applications

1. Pharmaceutical Intermediate

  • Application : “N-(4-Bromo-2-chlorophenyl)acetamide” is used as an intermediate in the pharmaceutical industry .
  • Method of Application : The specific methods of application or experimental procedures would depend on the particular pharmaceutical product being synthesized. Unfortunately, the exact details are not provided in the source .
  • Results/Outcomes : The outcomes would also depend on the specific pharmaceutical product being synthesized. The compound is likely used in the synthesis of a variety of pharmaceutical products due to its reactivity .

2. Antimicrobial and Antiproliferative Agent

  • Application : Derivatives of “N-(4-Bromo-2-chlorophenyl)acetamide” have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .
  • Method of Application : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method. They were also evaluated for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .
  • Results/Outcomes : The results revealed that some of the synthesized compounds have promising antimicrobial activity. Some compounds were also found to be active against the breast cancer cell line .

3. Solvent Solubility Testing

  • Application : “N-(4-Bromo-2-chlorophenyl)acetamide” can be used in solvent solubility testing .
  • Method of Application : The compound is dissolved in various solvents to determine its solubility. For example, it has been found to be soluble in hot methanol .
  • Results/Outcomes : The solubility data can be used to inform decisions about which solvents to use in reactions involving this compound .

4. Synthesis of Indole Derivatives

  • Application : “N-(4-Bromo-2-chlorophenyl)acetamide” could potentially be used in the synthesis of indole derivatives .
  • Method of Application : The specific methods of application or experimental procedures would depend on the particular indole derivative being synthesized .
  • Results/Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

5. Chemical Identifier

  • Application : “N-(4-Bromo-2-chlorophenyl)acetamide” is used as a chemical identifier in various chemical databases .
  • Method of Application : The compound’s unique structure and properties, such as its molecular formula (C8H7BrClNO), are used to identify it in chemical databases .
  • Results/Outcomes : This allows researchers and scientists to easily find and access information about the compound .

6. Solubility Testing

  • Application : “N-(4-Bromo-2-chlorophenyl)acetamide” can be used in solubility testing .
  • Method of Application : The compound is dissolved in various solvents to determine its solubility. For example, it has been found to be soluble in hot methanol .
  • Results/Outcomes : The solubility data can be used to inform decisions about which solvents to use in reactions involving this compound .

Safety And Hazards

“N-(4-Bromo-2-chlorophenyl)acetamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be stored away from oxidizing agents .

Future Directions

As an intermediate for pharmaceuticals, “N-(4-Bromo-2-chlorophenyl)acetamide” has potential applications in the synthesis of various drugs . The specific future directions would depend on the pharmaceutical industry’s needs and ongoing research.

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITWNEIUIPGZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346174
Record name 4'-Bromo-2'-chloroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-chlorophenyl)acetamide

CAS RN

3460-23-9
Record name N-(4-Bromo-2-chlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3460-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Bromo-2'-chloroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Zhu, J Huang, X Yang - Chinese Journal of Organic Chemistry, 2019 - sioc-journal.cn
A mild method for palladium-catalyzed halogenation of acetanilide with N-chloro-N-fluorobenzenesulfonylamide (CFBSA) as a chlorinating reagent, oxidant, and novel promoting …
Number of citations: 3 sioc-journal.cn
V Rajoriya, V Kashaw… - Letters in Drug Design & …, 2018 - ingentaconnect.com
Background: A new series of substituted 1,2,4-triazoles derivative were synthesized and characterized by IR, 1HNMR, 13CNMR spectra, mass spectroscopy and elemental analysis. …
Number of citations: 3 www.ingentaconnect.com
Z Li, K Sun, C Cai - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A cobalt-catalyzed regioselective C–H halogenation methodology is reported herein. The highlight of this work is the highly selective C–H functionalization of anilides, which results in …
Number of citations: 20 pubs.rsc.org
Z Zhang, H Yang, Y Zhong, Y Wang, J Wang… - International Journal of …, 2021 - mdpi.com
Based on the strategy of the “tail approach”, 15 novel saccharide-modified sulfonamides were designed and synthesised. The novel compounds were evaluated as inhibitors of three …
Number of citations: 8 www.mdpi.com
A Kaewlaoyoong, JR Chen, CY Cheng, C Lin… - Environmental …, 2021 - Elsevier
Mycoremediation of unsterilized PCDD/F-contaminated field soil was successfully demonstrated by solid-state fermentation coupled with Pleurotus pulmonarius utilizing a patented …
Number of citations: 7 www.sciencedirect.com
L Jin, X Zeng, S Li, G Qiu, P Liu - European Journal of Organic …, 2022 - Wiley Online Library
Here described a copper‐catalyzed direct chlorination and bromination of anilides in the presence of N‐fluorobenzenesulfonimide as oxidant. This protocol shows excellent …
朱晔, 黄金文, 杨先金 - 有机化学, 2019 - sioc-journal.cn
报道了一种以N-氟-N-氯苯磺酰胺(CFBSA) 同时作为氯源, 氧化剂和促进剂的钯催化乙酰苯胺氯化方法. 反应后的副产物N-氟苯磺酰胺在Pd (OAc) 2 存在下分解, 促进了反应进程. 表明钯催化下…
Number of citations: 2 sioc-journal.cn

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